Lipophilicity (XLogP3-AA) Compared to 3-Chloro, 2-Fluoro, and 4-Trifluoromethyl Congeners
The computed XLogP3-AA of this compound is 2.1 [1]. Among the publicly listed N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide congeners, the experimental or computed lipophilicities diverge significantly depending on the benzamide substituent. The 3-chloro analog (CAS not assigned in accessible databases) is structurally isomeric but places the chlorine meta to the amide, altering dipole moment and potentially logP. The 2-fluoro analog introduces a smaller, more electronegative halogen at the ortho position, while the 4-trifluoromethyl analog (CAS 1421457-34-2) carries the strongly electron-withdrawing -CF₃ group, substantially increasing lipophilicity. The 2.1 XLogP3-AA of the target compound represents a moderate value within this series, balancing solubility and permeability.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 |
| Comparator Or Baseline | 3-chloro isomer, 2-fluoro analog, 4-CF₃ analog (CAS 1421457-34-2): computed values not uniformly reported in a single curated source; class-level SAR indicates increasing logP with -CF₃ substitution [2] |
| Quantified Difference | Target compound lies at lower-lipophilicity end of the series versus -CF₃ analog; quantitative difference cannot be precisely calculated due to absence of head-to-head measurement |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
In the imidazole pyrimidine amide CDK series, excessive lipophilicity was associated with CYP450 isoform inhibition and hERG liability; thus a lower XLogP3-AA value offers a more favorable developability starting point [2].
- [1] PubChem Compound Summary for CID 71789889: 5-chloro-2-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide. View Source
- [2] Jones, C. D.; Andrews, D. M.; Barker, A. J.; Blades, K.; Byth, K. F.; Finlay, M. R.; Geh, C.; Green, C. P.; Johannsen, M.; Walker, M.; Weir, H. M. Imidazole pyrimidine amides as potent, orally bioavailable cyclin-dependent kinase inhibitors. Bioorg. Med. Chem. Lett. 2008, 18 (24), 6486–6489. View Source
